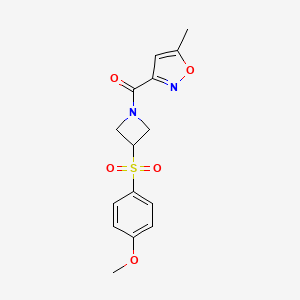
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule with potential biological applications. Its molecular formula is C15H16N2O5S, and it has garnered interest in various pharmacological studies due to its unique structural features, which suggest diverse biological activities.
Chemical Structure and Properties
- IUPAC Name : [3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(5-methylisoxazol-3-yl)methanone
- Molecular Weight : 336.36 g/mol
- Purity : Typically around 95% in research applications
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, azetidinones have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure of the sulfonamide group is often linked to enhanced antibacterial activity due to its ability to interfere with bacterial folate synthesis pathways.
Antitumor Activity
Preliminary studies suggest potential antitumor effects of related compounds. For example, azetidinone derivatives have shown cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, which can be attributed to their ability to interact with DNA or disrupt cellular signaling pathways.
Anti-inflammatory Effects
Some derivatives of compounds containing isoxazole rings have been noted for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models.
Research Findings and Case Studies
A comprehensive review of the literature reveals several studies focused on the synthesis and biological evaluation of azetidinone derivatives:
- Synthesis and Antifungal Screening : A study demonstrated that azetidinones showed potent antifungal activity against Aspergillus niger and Aspergillus flavus, indicating a broad spectrum of antimicrobial efficacy .
- Antitumor Activity : Another investigation highlighted the antiproliferative effects of pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines, suggesting that structural modifications similar to those in this compound could enhance antitumor activity .
- Mechanistic Studies : Research has also focused on understanding the mechanisms behind the biological activities of these compounds. For instance, studies utilizing molecular docking techniques have provided insights into how these compounds interact at the molecular level with target proteins involved in disease processes.
Data Table: Biological Activities of Related Compounds
属性
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-10-7-14(16-22-10)15(18)17-8-13(9-17)23(19,20)12-5-3-11(21-2)4-6-12/h3-7,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERFRLXVOTVMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














